molecular formula C23H26N4O2S B2786993 N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide CAS No. 1040664-75-2

N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide

Cat. No.: B2786993
CAS No.: 1040664-75-2
M. Wt: 422.55
InChI Key: XHXSWGPZALWYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a synthetic organic compound designed for research applications. Its structure incorporates a thiazole ring, a moiety frequently explored in medicinal chemistry due to its diverse biological potential . The molecule also contains a phenylurea substituent, which can influence its binding affinity and physicochemical properties. Research Applications and Value: This compound is of significant interest in early-stage pharmaceutical and agrochemical research. Thiazole derivatives are investigated for a broad spectrum of biological activities, which may include antimicrobial and anticancer properties. The integration of the thiazole and urea pharmacophores in a single molecule makes it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and investigating novel mechanisms of action. Note on Research Status: The specific biological activity, efficacy, and mechanism of action for this compound require further experimental validation by qualified researchers. Handling and Safety: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-17(12-13-18-8-4-2-5-9-18)24-21(28)15-14-20-16-30-23(26-20)27-22(29)25-19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXSWGPZALWYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a synthetic compound notable for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The compound's unique structure incorporates a phenylbutane moiety, a thiazole ring, and a urea unit, which contribute to its diverse biological interactions.

  • Molecular Formula: C23H26N4O2S
  • Molecular Weight: 422.55 g/mol
  • IUPAC Name: this compound

The presence of functional groups such as the thiazole ring and urea moiety is critical for the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby altering their activity.
  • Receptor Modulation: Interacting with receptor sites to influence signaling pathways.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies: Various derivatives have been evaluated for their antiproliferative effects on cancer cell lines such as MCF7 (breast carcinoma), HT29 (colon carcinoma), and M21 (skin melanoma). The IC50 values (concentration required to inhibit cell growth by 50%) for several derivatives are reported in Table 1.
CompoundIC50 (μM)Cell Line
PIB-SO 360.5MCF7
PIB-SO 440.8HT29
PIB-SO 451.0M21

These studies demonstrate that modifications in the chemical structure can significantly enhance or diminish biological activity.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activities. The thiazole ring is often associated with antimicrobial effects due to its ability to interact with bacterial enzymes.

Case Studies

  • Study on Structural Activity Relationship (SAR): A comprehensive study evaluated the impact of various substituents on the thiazole ring and the phenyl group on biological activity. It was found that specific substitutions can enhance binding affinity to target proteins, leading to improved anticancer efficacy.
  • In Vivo Studies: In chick chorioallantoic membrane assays, derivatives similar to N-(4-phenylbutan-2-yl)-3-(2-(3-phenyureido)thiazol-4-yl)propanamide demonstrated significant inhibition of angiogenesis and tumor growth, indicating potential for therapeutic applications in oncology.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-phenylbutan-2-yl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structural features suggest potential interactions with enzymes or receptors that are crucial in cancer progression.

Case Study:
A patent (WO2020063636A1) describes the synthesis of thiazole derivatives and their application in developing anticancer drugs, highlighting their effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

The compound's structural analogs have been investigated for anticonvulsant activity. Research has shown that certain thiazole-based compounds can modulate neuronal excitability and provide protective effects against seizure activity.

Case Study:
In a study focusing on hybrid compounds derived from thiazoles, several derivatives demonstrated significant anticonvulsant effects in preclinical models. The most promising candidate exhibited a favorable safety profile compared to established antiepileptic drugs, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .

Synthesis Techniques

The synthesis of this compound involves multi-step reactions that incorporate various chemical transformations. Techniques such as Ugi reactions and cyclization processes are commonly employed to construct the complex thiazole framework.

Table 1: Synthesis Overview

StepReaction TypeDescription
1Ugi ReactionFormation of the initial thiazole scaffold
2CyclizationClosure of the thiazole ring
3FunctionalizationIntroduction of phenylureido groups

Research Opportunities

Future research should focus on:

  • Optimization of Structural Variants: Exploring different substitutions on the thiazole ring to enhance potency and selectivity.
  • Mechanistic Studies: Investigating the specific molecular targets of this compound to elucidate its action mechanisms.
  • Clinical Trials: Conducting clinical studies to evaluate the safety and efficacy of this compound in humans.

Chemical Reactions Analysis

Amide Bond Formation

The propanamide backbone is constructed via carbodiimide-mediated coupling (e.g., EDCl/HOBt):

  • Activation of carboxylic acid : 3-(thiazol-4-yl)propanoic acid is activated with EDCl/HOBt.

  • Nucleophilic attack by 4-phenylbutan-2-amine yields the final amide .

Optimized Conditions (from ):

ComponentRoleQuantity
EDClCoupling agent1.2 eq
HOBtAdditive1.1 eq
DMFSolvent10 mL/mmol
Reaction Time24h (RT)Yield: 85%

Stability and Reactivity

  • Hydrolysis : The amide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) but degrades in strong acidic/basic media (>2M HCl/NaOH) .

  • Thiazole ring reactivity : Susceptible to electrophilic substitution (e.g., bromination at C5 in acetic acid) .

Degradation Kinetics (from ):

ConditionHalf-Life
pH 1.02.1h
pH 13.01.8h
pH 7.4>48h

Functionalization and Derivatives

  • Late-stage modifications : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the thiazole C5 position .

  • Ureido group alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .

Example Derivatives (from ):

ModificationReagentsYield
C5-BrominationBr₂, AcOH65%
N-MethylationCH₃I, K₂CO₃78%

Biological Activity Considerations

While direct studies on this compound are absent, structurally related thiazole-ureido hybrids exhibit:

  • Kinase inhibition (CDK4/6) via hydrogen bonding with the ureido group .

  • Antimicrobial activity attributed to thiazole’s interaction with bacterial enzymes .

Comparison with Similar Compounds

Triazole-Thiones and Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share similarities with the target molecule in their use of aromatic substituents and heterocyclic cores. Key differences include:

  • Core Structure: The target compound features a thiazole ring, while triazole-thiones [7–9] utilize a 1,2,4-triazole scaffold. Thiazoles are known for enhanced metabolic stability compared to triazoles, which may influence pharmacokinetic properties.
  • Substituents : The triazole-thiones incorporate sulfonyl and fluorine groups, whereas the target compound employs a phenylureido moiety. Sulfonyl groups enhance solubility and hydrogen-bonding capacity, while ureido groups may improve target binding specificity .
  • Tautomerism: Triazole-thiones [7–9] exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of S-H bands at ~2500–2600 cm⁻¹ and presence of C=S bands at 1247–1255 cm⁻¹).

Hydroxamic Acids and Hydroxyureido Derivatives ()

Compounds like N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) differ significantly in functional groups:

  • Functional Groups : The target compound contains a thiazole-linked ureido group, whereas hydroxamic acids (e.g., compound 8) feature hydroxamate (–CONHOH) moieties. Hydroxamates are potent chelators (e.g., metalloenzyme inhibitors), while ureido groups may favor hydrogen-bond interactions with biological targets .
  • The target compound’s bioactivity remains unexplored in the provided evidence, but its thiazole-ureido structure implies possible kinase or protease inhibition .

Physicochemical and Spectral Properties

Property Target Compound Triazole-Thiones [7–9] () Hydroxamic Acids ()
Core Heterocycle Thiazole 1,2,4-Triazole Cyclohexane/Cyclopentane
Key IR Bands C=O (amide ~1650 cm⁻¹), N-H (~3300 cm⁻¹) C=S (~1250 cm⁻¹), N-H (~3300 cm⁻¹) C=O (hydroxamate ~1640 cm⁻¹), O-H (~3200 cm⁻¹)
Bioactivity Undocumented (in evidence) Undocumented Antioxidant (e.g., DPPH scavenging)

Research Implications and Gaps

  • Contradictions : emphasizes sulfonyl and fluorine substituents for electronic modulation, while highlights chlorophenyl groups for antioxidant activity. The target compound’s phenylureido group may balance both electronic and steric effects.
  • Limitations : Neither evidence directly addresses the target compound’s synthesis or bioactivity. Further studies should explore its enzymatic targets and compare its stability with triazole and hydroxamate analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.